molecular formula C11H14N4O2 B2981901 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide CAS No. 1170501-50-4

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide

Cat. No.: B2981901
CAS No.: 1170501-50-4
M. Wt: 234.259
InChI Key: YJHLZMVCVYVIDX-UHFFFAOYSA-N
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Description

N-(1-Isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide is a hybrid heterocyclic compound featuring a pyrazole ring linked via an amide bond to an isoxazole moiety. The pyrazole ring is substituted with an isopropyl group at the N1 position and a methyl group at C3, while the isoxazole remains unsubstituted except for the carboxamide functionality. This scaffold is structurally analogous to bioactive compounds reported in agrochemical and pharmaceutical research, where pyrazole-isoxazole hybrids are explored for their pesticidal, antifungal, and kinase inhibitory properties .

Properties

IUPAC Name

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-7(2)15-10(6-8(3)14-15)13-11(16)9-4-5-12-17-9/h4-7H,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHLZMVCVYVIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=NO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Introduction of Substituents: The isopropyl and methyl groups are introduced through subsequent substitution reactions.

  • Formation of the Isoxazole Ring: The isoxazole ring is formed by cyclization reactions involving hydroxylamine derivatives.

  • Attachment of the Carboxamide Group: The carboxamide group is introduced through the reaction of the isoxazole derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of reagents, solvents, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization, chromatography, or distillation may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can occur at different positions on the pyrazole and isoxazole rings, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of pyrazole-5-carboxylic acids or their derivatives.

  • Reduction Products: Reduction can yield pyrazole-5-carboxamide derivatives with reduced functional groups.

  • Substitution Products: Substitution reactions can produce a variety of derivatives with different substituents on the pyrazole and isoxazole rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity and structural features make it valuable in organic synthesis.

Biology: N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide has shown potential biological activity, including antimicrobial and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: The compound's biological activity suggests its potential use in pharmaceuticals. It may be explored for its efficacy in treating various diseases, such as infections and inflammatory conditions.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The pyrazole and isoxazole rings can bind to enzymes or receptors, modulating their activity. The carboxamide group may participate in hydrogen bonding, enhancing the compound's binding affinity. The exact molecular pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s pyrazole-isoxazole-carboxamide core is shared with several derivatives in the evidence, differing primarily in substituent patterns (Table 1). Key structural variations include:

  • Pyrazole Substitution : Substituents range from aryl (e.g., phenyl, chlorophenyl) in to alkyl (isopropyl, tert-butyl) in the target compound and .
  • Isoxazole Substitution : Most analogs retain the 5-carboxamide group, but some feature additional substituents (e.g., nitro, trifluoromethyl) on the isoxazole ring .

Table 1. Structural Comparison of Selected Analogs

Compound Name/ID Pyrazole Substituents Isoxazole Substituents Reference
Target Compound 1-Isopropyl, 3-methyl 5-Carboxamide -
3a () 1-Phenyl, 3-methyl 5-Carboxamide
3d () 1-(4-Fluorophenyl), 3-methyl 5-Carboxamide
8f () 4-Trifluoromethylphenyl 5-Carboxamide, 3-trifluoromethyl
10e () - 4-Amino, 3-nitrophenyl

Key Observations :

  • Aryl vs. Alkyl Groups : Aryl-substituted pyrazoles (e.g., 3a, 3d) generally exhibit higher melting points (133–183°C) compared to alkyl-substituted analogs, likely due to enhanced π-π stacking . The target compound’s isopropyl group may reduce crystallinity, lowering its melting point relative to aryl analogs.
  • Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., 3b, 10e) increase molecular polarity, improving solubility in polar solvents but complicating synthetic yields (e.g., 62–71% in ) .

Physicochemical Properties

Table 2. Physicochemical Data of Analogous Compounds

Compound Name/ID Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, δ ppm) Reference
3a () 133–135 68 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H)
3d () 181–183 71 7.51–7.21 (m, 9H), 2.66 (s, 3H)
8f () Not reported - IR: 3180 cm⁻¹ (N-H), 1636 cm⁻¹ (C=O)
10e () 198–200 95 7.98–7.93 (m, 2H), 7.79–7.71 (m, 2H)

Key Observations :

  • Synthetic Yields : Amide coupling methods (e.g., EDCI/HOBt in ) achieve moderate yields (62–71%), while glycosylated derivatives () show lower yields (24–52%) due to steric hindrance .

Spectroscopic Characterization

  • ¹H-NMR : Pyrazole protons in analogs resonate at δ 7.2–8.1 (aromatic), while methyl/isopropyl groups appear at δ 2.4–2.6 and δ 1.2–1.5, respectively .
  • IR Spectroscopy : Carboxamide C=O stretches are observed near 1636–1670 cm⁻¹ .

Biological Activity

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11_{11}H14_{14}N4_4O2_2
  • CAS Number : 42110629
  • Molecular Weight : 218.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer and inflammatory pathways. The compound has been studied for its inhibitory effects on various enzymes and receptors.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key signaling pathways involved in tumor growth and metastasis, such as the BRAF(V600E) pathway, which is crucial for certain types of cancer, including melanoma .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that it can reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation . This suggests a potential application in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Modifications to the pyrazole and isoxazole moieties can significantly influence its biological activity.

Modification Effect on Activity
Substitution at C5 positionIncreased potency against BRAF(V600E)
Variations in alkyl chain lengthAltered anti-inflammatory efficacy

In Vitro Studies

In a recent study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Synergistic Effects

Another study explored the synergistic effects of this compound when combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination treatment demonstrated enhanced cytotoxicity compared to either agent alone, suggesting a potential for combination therapies in clinical settings .

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